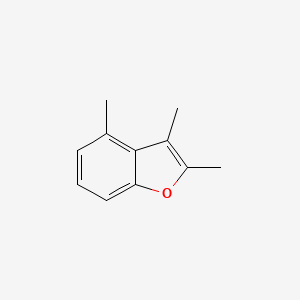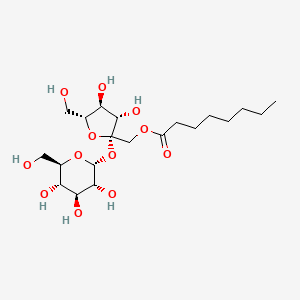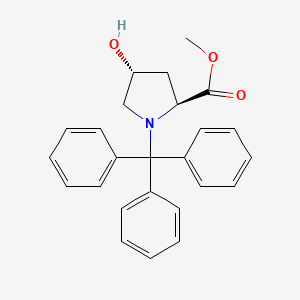
Heptane, 1,1-dicyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 1,1-dicyclohexyl- is an organic compound with the molecular formula C19H36. It is also known as 1,1-Dicyclohexylheptane or Cyclohexane, 1,1’-heptylidenebis-. This compound is characterized by its structure, which includes a heptane backbone with two cyclohexyl groups attached to the first carbon atom. It is a hydrocarbon and falls under the category of alkanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,1-dicyclohexyl- typically involves the alkylation of cyclohexane with heptane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with heptane in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Heptane, 1,1-dicyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Heptane, 1,1-dicyclohexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert Heptane, 1,1-dicyclohexyl- into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 1,1-dicyclohexyl-2-chloroheptane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation typically involves the use of chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanol, while halogenation can produce halogenated derivatives.
Scientific Research Applications
Heptane, 1,1-dicyclohexyl- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly in the area of drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a component in certain lubricants and coatings.
Mechanism of Action
The mechanism of action of Heptane, 1,1-dicyclohexyl- primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. Its non-polar nature allows it to dissolve non-polar substances, making it an effective solvent. In chemical reactions, it acts as a substrate that can undergo various transformations depending on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler hydrocarbon with a single cyclohexyl ring.
Heptane: A straight-chain alkane without any cyclohexyl groups.
1,1-Dicyclohexylethane: Similar in structure but with an ethane backbone instead of heptane.
Uniqueness
Heptane, 1,1-dicyclohexyl- is unique due to its combination of a heptane backbone with two cyclohexyl groups. This structure imparts specific physical and chemical properties, such as higher boiling points and unique reactivity patterns, making it distinct from other similar compounds.
Properties
CAS No. |
2090-15-5 |
|---|---|
Molecular Formula |
C19H36 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
1-cyclohexylheptylcyclohexane |
InChI |
InChI=1S/C19H36/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h17-19H,2-16H2,1H3 |
InChI Key |
HPTHOHVOEWQDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


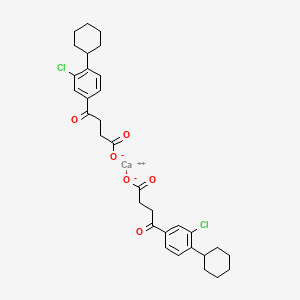
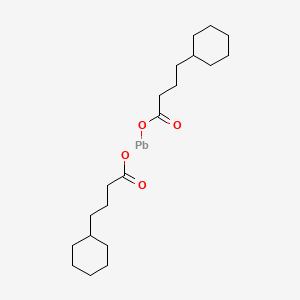



![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
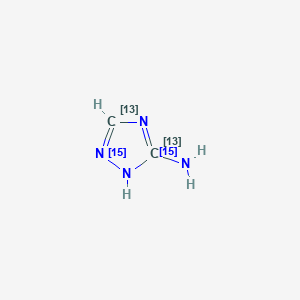
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
